[(4-Fluoro-2-methoxyphenyl)sulfonyl](2-thienylmethyl)amine
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Overview
Description
(4-Fluoro-2-methoxyphenyl)sulfonylamine is a complex organic compound that features a sulfonyl group attached to a fluorinated methoxyphenyl ring and a thienylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2-methoxyphenyl)sulfonylamine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-2-methoxyphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(4-Fluoro-2-methoxyphenyl)sulfonylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Fluoro-2-methoxyphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The fluorinated methoxyphenyl ring and thienylmethylamine moiety may also contribute to the compound’s overall reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
(4-Fluoro-2-methoxyphenyl)sulfonylamine can be compared with other similar compounds, such as:
4-Fluoro-2-methoxyphenyl isocyanate: Used for amine protection/deprotection sequences.
Fluorinated pyridines: Known for their unique physical, chemical, and biological properties.
Properties
Molecular Formula |
C12H12FNO3S2 |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
4-fluoro-2-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H12FNO3S2/c1-17-11-7-9(13)4-5-12(11)19(15,16)14-8-10-3-2-6-18-10/h2-7,14H,8H2,1H3 |
InChI Key |
XGTQBYDAHLOSKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC=CS2 |
Origin of Product |
United States |
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